AV-153

Übersicht

Beschreibung

AV-153 is a complex organic compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds and its applications in different fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AV-153 typically involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

AV-153 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It serves as a hydrogen source in organocatalytic reductive amination and conjugate reduction.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Key Findings from Research Studies

-

DNA Binding and Intercalation :

- AV-153 shows a significant binding affinity to DNA, confirmed through various spectroscopic methods such as UV/VIS spectroscopy and fluorimetry. The compound competes with ethidium bromide for intercalation sites, indicating its potential as a protective agent against DNA damage .

- The binding affinity of this compound increases in the presence of DNA damage (e.g., induced by Fenton's reaction), highlighting its role in DNA repair .

-

Antimutagenic Activity :

- The sodium salt of this compound (this compound-Na) has been shown to decrease DNA damage caused by peroxynitrite in cultured HeLa cells. This suggests that this compound-Na not only binds to DNA but also enhances the repair processes .

- This compound exhibits anti-apoptotic properties and stimulates cell growth, further supporting its therapeutic potential .

- Electrochemical Properties :

Study 1: Interaction with Genotoxic Agents

A study investigating the protective effects of this compound against peroxynitrite-induced DNA damage demonstrated that this compound-Na significantly reduced damage levels in HeLa cells. The Glyco-SPOT test indicated that this compound inhibited enzymes involved in thymine glycol repair while stimulating excision/synthesis repair mechanisms for various types of DNA lesions .

Study 2: Spectroscopic Analysis

Another study utilized circular dichroism spectroscopy to analyze the interactions between this compound salts and calf thymus DNA. Results showed that increasing concentrations of this compound altered the spectral characteristics of DNA, indicating strong interactions and potential structural modifications .

Data Tables

| Study | Findings | Methodology | Key Outcomes |

|---|---|---|---|

| Study 1 | Decreased DNA damage from peroxynitrite | HeLa cell cultures | Inhibition of thymine glycol repair enzymes |

| Study 2 | Altered circular dichroism spectra | Circular dichroism spectroscopy | Indicated strong interaction with DNA |

| Study 3 | Enhanced binding affinity under stress conditions | UV/VIS spectroscopy | Increased binding at damaged sites |

Wirkmechanismus

The mechanism of action of AV-153 involves its interaction with specific molecular targets and pathways. It can act as a hydrogen source in reductive amination and conjugate reduction, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate

Uniqueness

AV-153 is unique due to its specific structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of research and industry .

Biologische Aktivität

AV-153 is a synthetic derivative of 1,4-dihydropyridine (1,4-DHP) known for its significant biological activities, particularly in the realms of antimutagenesis and DNA repair enhancement. This compound has garnered attention due to its potential therapeutic applications in mitigating DNA damage and its antioxidant properties.

Antimutagenic Properties

This compound exhibits notable antimutagenic activity , which has been attributed to its ability to interact with DNA. Research indicates that this compound can intercalate into DNA, thereby stabilizing the DNA structure and reducing the likelihood of mutations caused by external agents. This property is crucial for developing therapeutic strategies against various forms of cancer and genetic disorders.

The mechanism by which this compound exerts its antimutagenic effects involves several key processes:

- DNA Binding : this compound binds to DNA, as demonstrated by fluorescence assays that show increased fluorescence upon interaction with DNA. This suggests a direct interaction between the compound and the nucleic acid structure .

- Scavenging Free Radicals : The compound has been shown to scavenge reactive species such as peroxynitrite and hydroxyl radicals, which are known to cause oxidative damage to DNA .

- Enhancement of DNA Repair : this compound stimulates the activity of DNA repair enzymes, facilitating the repair of damaged DNA strands and thus contributing to its antimutagenic properties .

Research Findings

A series of studies have elucidated the biological activities of this compound, highlighting its potential in therapeutic applications:

- Fluorescence Assays : These assays confirmed that this compound can bind to various DNA bases (adenine, guanine, cytosine, thymine) with varying affinities, indicating a robust interaction with the genetic material .

- Cellular Localization : Studies using laser confocal microscopy revealed that this compound predominantly localizes in the cytoplasm but also shows presence in the nucleolus, suggesting its active role within cellular processes related to DNA maintenance .

Case Studies

Several case studies have demonstrated the practical applications of this compound:

- In Vitro Studies : In vitro experiments have shown that this compound significantly reduces the incidence of DNA strand breaks induced by mutagens. These studies provide a foundation for further exploration in clinical settings .

- Animal Models : Preliminary studies in animal models have indicated that administration of this compound leads to decreased levels of oxidative stress markers and improved outcomes in models of chemically induced carcinogenesis .

Data Table

The following table summarizes key findings from various studies on this compound:

Eigenschaften

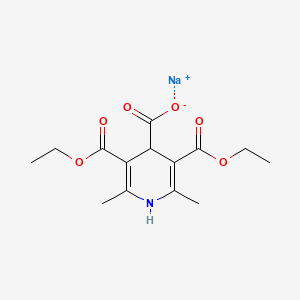

IUPAC Name |

sodium;3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6.Na/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2;/h11,15H,5-6H2,1-4H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBROLRZEUAZZAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181737 | |

| Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27296-05-5 | |

| Record name | AV 153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.